molecular formula C17H26N4O B14958249 N-isopentyl-6-isopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

N-isopentyl-6-isopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B14958249
M. Wt: 302.4 g/mol
InChI Key: VUPRJWNYJCRRDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-isopentyl-6-isopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a synthetic small molecule with a molecular formula of C17H26N4O and a molecular weight of 302.4 g/mol. This pyrazolo[3,4-b]pyridine derivative is provided as a high-purity compound for research applications. Its structure features a fused pyrazolo[3,4-b]pyridine core, which is a privileged scaffold in medicinal chemistry, substituted with specific alkyl groups including an isopentyl chain and an isopropyl group that enhance its lipophilicity and potential for membrane permeability in biological systems. This compound is structurally related to a class of molecules that have demonstrated significant potential in scientific research, particularly in the field of sphingosine 1-phosphate receptor (S1PR) signaling. Compounds based on the pyrazolo[3,4-b]pyridine scaffold are being actively investigated for their role as S1PR2 ligands, which are relevant to the study of inflammatory disorders, multiple sclerosis, and cancer biology. Research indicates that S1PR2 plays a crucial role in regulating blood-brain barrier function during inflammatory demyelination, making it a target of interest for neurological conditions. The synthetic routes for this compound typically involve multi-step organic synthesis, beginning with the formation of the pyrazolo[3,4-b]pyridine core through cyclization reactions, followed by sequential functionalization to introduce the specific substituents. Industrial production methods employ optimized reaction conditions and purification techniques such as chromatography to ensure high yield and purity. The compound can undergo various chemical transformations, including oxidation, reduction, and substitution reactions, making it a versatile building block for the synthesis of more complex molecules for structure-activity relationship studies. Applications for this compound span chemistry, biology, and medicine. It serves as a key intermediate in pharmaceutical development for creating potential therapeutic agents and as a chemical probe for investigating biological processes and signaling pathways. The presence of the carboxamide functional group and the specific alkyl substituents makes it a valuable candidate for exploring enzyme inhibition and receptor-ligand interactions. Please note: This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C17H26N4O

Molecular Weight

302.4 g/mol

IUPAC Name

1,3-dimethyl-N-(3-methylbutyl)-6-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C17H26N4O/c1-10(2)7-8-18-17(22)13-9-14(11(3)4)19-16-15(13)12(5)20-21(16)6/h9-11H,7-8H2,1-6H3,(H,18,22)

InChI Key

VUPRJWNYJCRRDS-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C(C)C)C(=O)NCCC(C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dimethyl-N-(3-methylbutyl)-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves multiple steps, including the formation of the pyrazolo[3,4-b]pyridine core and subsequent functionalization. Common synthetic routes may include:

    Formation of the Pyrazolo[3,4-b]pyridine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Functionalization: Introduction of the dimethyl, methylbutyl, and propan-2-yl groups through various organic reactions such as alkylation, acylation, and amination.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors, precise temperature control, and efficient purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1,3-dimethyl-N-(3-methylbutyl)-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1,3-dimethyl-N-(3-methylbutyl)-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,3-dimethyl-N-(3-methylbutyl)-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The target compound shares structural similarities with other pyrazolo[3,4-b]pyridine derivatives, differing primarily in substituent patterns and functional groups. Key analogues include:

Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Differences vs. Target Compound
Compound 5e () 2-Chloro-6-(methoxymethoxy)pyridin-4-yl ~450 (calculated) Chloro and methoxymethoxy groups on pyridine
Compound 3 () 6-Hydrazinylpyridin-2-carboxamide ~380 (calculated) Hydrazine linker instead of isopentyl chain
Compound 4 () 2-Chloro-6-methoxyisonicotinic acid ~215 (calculated) Smaller molecular framework; lacks pyrazole

The isopentyl chain in the target compound enhances lipophilicity compared to shorter alkyl chains (e.g., methyl or ethyl groups in analogues). This modification may improve membrane permeability in biological systems .

Physicochemical Properties

A comparison of key properties reveals:

Property Target Compound Compound 5e () Compound 3 ()
LogP (Predicted) ~3.5 ~2.8 ~2.0
Solubility (mg/mL) <0.1 (DCM/MeOH eluent) <0.1 (CH₂Cl₂/MeOH) ~1.2 (Ethanol)
Melting Point (°C) 120–125 (estimated) 110–115 (observed) 95–100 (observed)

The target compound’s higher LogP reflects its isopentyl chain, which may hinder solubility in polar solvents but enhance compatibility with lipid-rich environments. In contrast, hydrazine-containing analogues (e.g., Compound 3) exhibit better solubility due to hydrogen-bonding capabilities .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing N-isopentyl-6-isopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide?

  • Methodological Answer : The compound can be synthesized via coupling reactions between pyrazolopyridine carboxylic acids and alkyl/aryl amines. For example, a general procedure involves reacting a pyrazolopyridine-4-carboxylic acid (e.g., 70 mg, 0.26 mmol) with an amine (e.g., (2-methoxyphenyl)methanamine) in the presence of coupling agents like HATU or EDCl, followed by purification via column chromatography. Yields typically range from 65–91% depending on substituents and reaction conditions .
  • Key Considerations : Optimize solvent polarity (e.g., DMF vs. DCM) and stoichiometry to minimize side products. Confirm purity using HPLC (>95%) and structural integrity via 1H^1 \text{H}/13C^{13} \text{C} NMR .

Q. How can researchers validate the structural identity of this compound post-synthesis?

  • Methodological Answer : Use a combination of:

  • NMR Spectroscopy : Analyze 1H^1 \text{H} NMR signals for characteristic peaks (e.g., δ 8.99 ppm for amide protons, δ 1.72 ppm for tert-butyl groups) .
  • HRMS : Confirm molecular ion peaks (e.g., [M + H]+^+ at m/z 411.1952 for a related analog) .
  • X-ray Crystallography (if applicable): Resolve crystal structures to confirm substituent orientation, as demonstrated for pyrazolopyridine derivatives in antimalarial studies .

Advanced Research Questions

Q. What computational approaches are suitable for predicting the binding affinity of this compound to biological targets?

  • Methodological Answer :

  • Molecular Docking : Use software like AutoDock Vina with crystal structures of target proteins (e.g., Plasmodium falciparum ABCI3 transporter) to model interactions. Focus on hydrogen bonding with the carboxamide group and hydrophobic interactions with isopentyl/isopropyl substituents .
  • Quantum Mechanical Calculations : Perform DFT studies (e.g., B3LYP/6-31G*) to analyze electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity and binding .
    • Validation : Cross-validate computational predictions with experimental IC50_{50} values from bioassays .

Q. How should researchers resolve contradictions in bioactivity data across different assays?

  • Methodological Answer :

  • Assay Standardization : Ensure consistent parasite strains (e.g., P. falciparum 3D7 vs. Dd2) and assay conditions (e.g., pH, incubation time) when comparing antimalarial IC50_{50} values .
  • Metabolic Stability Testing : Use liver microsome assays to rule out discrepancies caused by compound degradation .
  • Data Normalization : Express activity relative to positive controls (e.g., chloroquine) and account for solvent effects (e.g., DMSO tolerance limits) .

Q. What strategies optimize the pharmacokinetic profile of this compound for in vivo studies?

  • Methodological Answer :

  • Lipophilicity Adjustments : Introduce polar groups (e.g., hydroxyl, carboxyl) to improve solubility without compromising target binding. For example, cyclopropyl substituents enhance metabolic stability in pyrazolopyridine analogs .
  • Prodrug Design : Mask the carboxamide group with ester prodrugs to enhance oral bioavailability, as seen in related pyrimidine derivatives .
    • Validation : Conduct logP measurements (e.g., shake-flask method) and PK studies in rodent models .

Key Considerations for Experimental Design

  • Stereochemical Purity : Use chiral chromatography or asymmetric synthesis to resolve enantiomers, as minor stereochemical impurities can drastically alter bioactivity .
  • Toxicity Screening : Prioritize cytotoxicity assays (e.g., HepG2 cells) early in development to identify off-target effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.